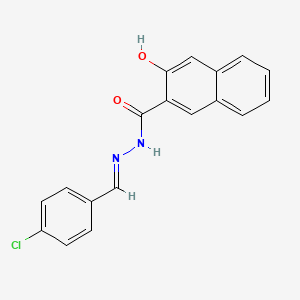

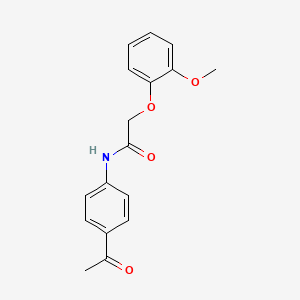

N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide and its analogs typically involves the condensation reaction between naphthohydrazide and chlorobenzaldehyde derivatives. This reaction often results in the formation of Schiff bases that are almost planar, with the C=N double bond usually adopting a trans configuration. The synthesis process is crucial for achieving the desired purity and structural conformation of the compound, which significantly influences its chemical reactivity and interactions with other molecules (H. Yathirajan, B. Narayana, K. Sunil, B. Sarojini, Michael Bolte, 2007).

Molecular Structure Analysis

The molecular structure of N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide compounds is characterized by a planar geometry around the azomethine linkage, contributing to their chemical stability and reactivity. The crystal structure analysis reveals that these compounds often form stable crystal packings through hydrogen bonding and other non-covalent interactions, which are essential for their solid-state properties and potential applications in material science (Haiji Huang, 2009).

Chemical Reactions and Properties

Schiff bases like N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide exhibit a variety of chemical reactions, primarily due to the reactivity of the azomethine bond. These reactions include hydrolysis, reduction, and complexation with metals, making them versatile ligands in coordination chemistry. Their chemical properties are significantly influenced by the substituents on the aromatic rings, which can alter their electronic and steric characteristics, thus affecting their reactivity and applications (Ersin Inkaya, M. Dinçer, Ö. Ekici, A. Cukurovalı, 2012).

Physical Properties Analysis

The physical properties of N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide, such as melting point, solubility, and crystalline structure, are crucial for their applications and handling. These properties are often determined by the compound's molecular structure and intermolecular interactions. Schiff bases typically exhibit varied solubility in organic solvents, which can be exploited in different chemical processes and applications (G. Cheng, L. Xue, Wei-chun Yang, 2012).

Applications De Recherche Scientifique

Synthesis and Characterization

N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide and related compounds have been synthesized for various scientific purposes. These compounds are part of broader research into naphthalene derivatives, which have been explored for their antimicrobial and herbicidal activities, among other applications. For instance, a study focused on the synthesis, characterization, and anticancer evaluation of naphthalene derivatives highlights the versatility of these compounds in scientific research, particularly in exploring potential therapeutic applications (Salahuddin et al., 2014).

Antimicrobial and Herbicidal Activities

Naphthalene derivatives, including those structurally related to N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide, have been evaluated for their biological activities. A notable study demonstrated the antibacterial and herbicidal activity of ring-substituted naphthalene derivatives, suggesting their potential use in agricultural and pharmaceutical industries (J. Kos et al., 2013).

Photophysical and Self-Assembly Properties

The photophysical properties and self-assembly behaviors of naphthalene diimide derivatives have been extensively studied, indicating their potential in creating advanced materials. These materials could have applications ranging from photovoltaics to drug delivery systems. For example, research into luminescent invertible polymersomes based on naphthalene diimide π-systems showcases the innovative use of these compounds in material science (A. Das & Suhrit Ghosh, 2013).

Electronic and Material Applications

Naphthalene derivatives are also pivotal in the development of electronic materials. Studies have shown their effectiveness in semiconductors, highlighting their role in the advancement of electronic devices and solar cell technologies. This includes the exploration of naphthalene diimides (NDIs) for their electronic properties, which could pave the way for new electronic and optoelectronic devices (S. Bhosale et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c19-15-7-5-12(6-8-15)11-20-21-18(23)16-9-13-3-1-2-4-14(13)10-17(16)22/h1-11,22H,(H,21,23)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYBKRWSKIEGAA-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)

![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)

![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)

![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)

![N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5525631.png)

![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)

![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)